(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Description
(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as (2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, is a useful research compound. Its molecular formula is C32H27Cl4N5O9S and its molecular weight is 799.454. The purity is usually 95%.
BenchChem offers high-quality (2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Research in catalytic non-enzymatic kinetic resolution has made significant advances, focusing on the development of chiral catalysts for asymmetric reactions. This field is crucial for the synthesis of enantiopure compounds, offering high enantioselectivity and yield. The use of such complex molecules in catalytic processes highlights the ongoing efforts to enhance the efficiency and selectivity of synthetic organic chemistry, potentially involving compounds with similarly complex structures (Pellissier, 2011).
Synthesis and Structural Properties of Novel Compounds
The synthesis and exploration of novel compounds, particularly those involving thiazolidine derivatives, are of significant interest. These activities provide insights into the conformation and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Issac & Tierney, 1996).
Antituberculosis Activity of Organotin Complexes
Organotin complexes have shown promising antituberculosis activity, indicating the potential for complex molecules in medicinal chemistry. The structural diversity and the influence of ligand environment on the activity of these complexes underscore the complexity and potential of chemical compounds in addressing global health challenges (Iqbal, Ali, & Shahzadi, 2015).
Wastewater Treatment and Environmental Impact
The treatment and remediation of wastewater, especially from industries like pesticides, involve complex chemical processes that could benefit from the applications of advanced chemical compounds. The focus on removing toxic pollutants and the exploration of biological processes and activated carbon for this purpose highlight the environmental significance of chemical research (Goodwin, Carra, Campo, & Soares, 2018).
Synthesis of Heterocycles
The synthesis of heterocycles, including the use of phosphorylated derivatives, is another area where complex molecules play a critical role. These processes are vital for the development of new pharmaceuticals and materials, showcasing the diverse applications of intricate chemical structures in synthesis and drug discovery (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
properties
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27Cl4N5O9S/c1-12-19(23(39-49-12)21-14(33)7-5-8-15(21)34)27(43)37-11-18(42)41-26(31(47)48)32(3,4)51-29(41)25(30(45)46)38-28(44)20-13(2)50-40-24(20)22-16(35)9-6-10-17(22)36/h5-10,25-26,29H,11H2,1-4H3,(H,37,43)(H,38,44)(H,45,46)(H,47,48)/t25-,26-,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONTSUABXIITN-QXTIUPHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)N3C(SC(C3C(=O)O)(C)C)C(C(=O)O)NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)N3[C@H](SC([C@@H]3C(=O)O)(C)C)[C@@H](C(=O)O)NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl4N5O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
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